molecular formula C14H14BrN3O2 B2805140 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034396-69-3

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No. B2805140
CAS RN: 2034396-69-3
M. Wt: 336.189
InChI Key: SELTXVUDWZLNLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . This method has been applied to various compounds, indicating its potential applicability to the synthesis of "2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide" .

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a chemical compound with potential applications in various scientific research areas. While my search did not return direct results on this specific compound, related research on similar compounds provides insight into the broader context of its potential applications. This summary draws on findings from compounds with structural or functional similarities to infer possible research applications for this compound.

Applications in Pharmacology and Medicinal Chemistry

Compounds with benzamide and pyrimidinyl structures, like this compound, are often explored for their pharmacological properties. For instance, benzamide derivatives are investigated for their roles as central dopamine receptor antagonists, which are useful in studying central dopamine receptor function and behavior in preclinical animal models (Martelle & Nader, 2008). Such compounds have applications in understanding diseases like Parkinson's and in the development of antipsychotic medications.

Role in Drug Synthesis and Modification

The structural features of compounds similar to this compound, particularly those incorporating pyrimidine rings, have been utilized in drug synthesis and modification. Pyrimidine derivatives are key in developing drugs for various therapeutic purposes, including anticancer, antiviral, and antimicrobial applications. The pyrimidine core is a precursor in medicinal chemistry due to its synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Exploring Antimalarial Drug Targets

Research into Plasmodium falciparum autophagy-related proteins (PfAtg) highlights the potential of targeting these proteins with specific inhibitors for novel antimalarial drugs. Compounds structurally similar to this compound could be explored as inhibitors of PfAtg8-PfAtg3 protein-protein interactions, suggesting a new avenue for antimalarial drug development (Usman et al., 2023).

Future Directions

The future directions for the study of “2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmacological applications .

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to affect a wide range of biological activities . This suggests that the compound might influence various biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.

properties

IUPAC Name

2-bromo-5-methoxy-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-20-11-2-3-13(15)12(6-11)14(19)18-5-4-10-7-16-9-17-8-10/h2-3,6-9H,4-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELTXVUDWZLNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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